2,4-Diaminobenzonitrile 2,4-Diaminobenzonitrile
Brand Name: Vulcanchem
CAS No.: 37705-82-1
VCID: VC8269481
InChI: InChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2
SMILES: C1=CC(=C(C=C1N)N)C#N
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

2,4-Diaminobenzonitrile

CAS No.: 37705-82-1

Cat. No.: VC8269481

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diaminobenzonitrile - 37705-82-1

Specification

CAS No. 37705-82-1
Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 2,4-diaminobenzonitrile
Standard InChI InChI=1S/C7H7N3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,9-10H2
Standard InChI Key BOWQSEMOMSWTKX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)N)C#N
Canonical SMILES C1=CC(=C(C=C1N)N)C#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

2,4-Diaminobenzonitrile is systematically named 2,4-diaminobenzonitrile under IUPAC guidelines . Alternative designations include:

  • 37705-82-1 (CAS Registry Number)

  • SCHEMBL2028221 (Synonym)

  • STK286084 (Supplier-specific identifier)

  • AKOS005427418 (Catalog number) .

Molecular Formula and Structural Representation

The compound’s molecular formula, C₇H₇N₃, reflects a benzene core (C₆H₅) functionalized with two amine (-NH₂) groups and one nitrile (-C≡N) group. Its SMILES notation, C1=CC(=C(C=C1N)N)C#N, encodes the substitution pattern . The 2D and 3D structural models highlight planar geometry with hydrogen-bonding capabilities at the amine sites (Figure 1) .

Table 1: Key Identifiers and Structural Descriptors

PropertyValueSource
IUPAC Name2,4-diaminobenzonitrile
CAS Registry Number37705-82-1
Molecular FormulaC₇H₇N₃
SMILESC1=CC(=C(C=C1N)N)C#N
InChIKeyBOWQSEMOMSWTKX-UHFFFAOYSA-N

Physicochemical Properties

Molecular Weight and Composition

2,4-Diaminobenzonitrile has a molecular weight of 133.15 g/mol, calculated from its empirical formula . Exact mass spectrometry confirms a monoisotopic mass of 133.063997236 Da .

Lipophilicity and Solubility

The compound’s partition coefficient (XLogP3 = 0.7) suggests moderate lipophilicity, balancing affinity for both polar and nonpolar solvents . While experimental solubility data are unavailable, the presence of two amine groups (hydrogen bond donors) and a nitrile (hydrogen bond acceptor) implies solubility in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Hydrogen Bonding and Rotational Freedom

With 2 hydrogen bond donors and 3 hydrogen bond acceptors, 2,4-diaminobenzonitrile can engage in intermolecular hydrogen bonding, influencing its crystallinity and melting point . The absence of rotatable bonds (Rotatable Bond Count = 0) restricts conformational flexibility, favoring planar molecular arrangements .

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight133.15 g/mol
XLogP30.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bond Count0
Exact Mass133.063997236 Da

Synthesis and Production

Hypothetical Synthetic Routes

Although explicit protocols for 2,4-diaminobenzonitrile are scarce in the literature, analogous compounds suggest potential pathways:

  • Nitrile Formation via Rosenmund-von Braun Reaction: Bromobenzene derivatives could undergo cyanation using copper(I) cyanide.

  • Nitro Group Reduction: Nitration of benzonitrile at the 2- and 4-positions followed by catalytic hydrogenation to reduce nitro (-NO₂) groups to amines (-NH₂).

Challenges in Purification

The compound’s high polarity and hydrogen-bonding capacity may complicate isolation. Patent literature on similar diaminopyrimidines highlights sulfate salt precipitation as a purification strategy, though applicability to benzonitrile derivatives remains untested.

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient, scalable routes remains critical.

  • Solubility Profiling: Experimental determination in common solvents.

  • Biological Screening: Testing for antimicrobial or antitumor activity.

  • Material Studies: Exploring MOF or polymer applications.

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